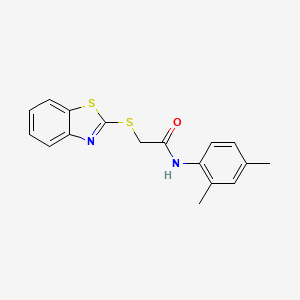![molecular formula C18H15N5O2 B10888661 (3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10888661.png)
(3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate hydrazine derivative with an indole-2-one precursor under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and may require catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing large-scale reactors and continuous flow techniques.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE include other indole derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities . Examples of similar compounds include:
- 5-METHOXY-2-[2-[5-PHENYL-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL]PHENOL
- 3-Methyl-1-(4-Methylphenyl)-4,5-Dihydro-1H-Pyrazol-5-One
The uniqueness of 5-METHOXY-3-[2-(5-PHENYL-4,5-DIHYDRO-3H-PYRAZOL-3-YLIDEN)HYDRAZONO]-1H-INDOL-2-ONE lies in its specific combination of functional groups and its potential for diverse biological activities.
Propiedades
Fórmula molecular |
C18H15N5O2 |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
(3Z)-5-methoxy-3-[(E)-(3-phenyl-3,4-dihydropyrazol-5-ylidene)hydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H15N5O2/c1-25-12-7-8-14-13(9-12)17(18(24)19-14)23-22-16-10-15(20-21-16)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,19,23,24)/b22-16+ |
Clave InChI |
PKMAPPYQFOSCJQ-CJLVFECKSA-N |
SMILES isomérico |
COC1=CC\2=C(C=C1)NC(=O)/C2=N\N=C\3/CC(N=N3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C2=NN=C3CC(N=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10888580.png)
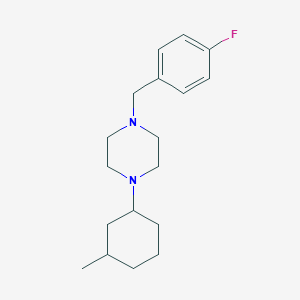
![1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B10888601.png)
![N-[(1Z)-3-(4-benzylpiperazin-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888616.png)
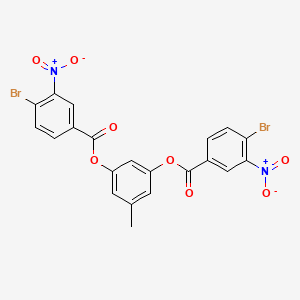

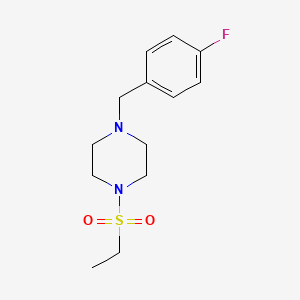
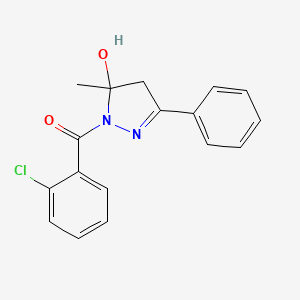
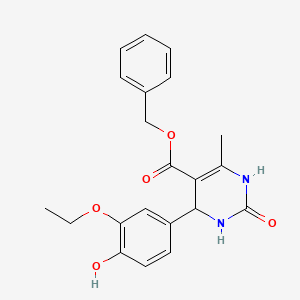
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10888641.png)
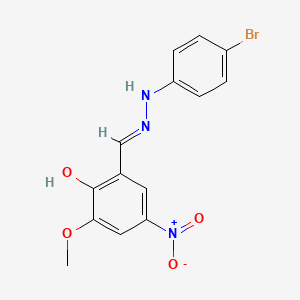
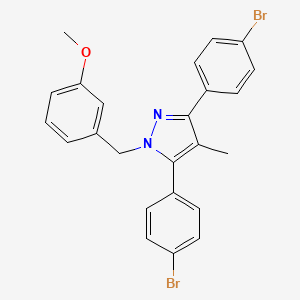
![ethyl (2-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888675.png)
